molecular formula C9H7FO3 B1291606 3-Acetyl-4-fluorobenzoic acid CAS No. 1505662-44-1

3-Acetyl-4-fluorobenzoic acid

Cat. No.: B1291606
CAS No.: 1505662-44-1
M. Wt: 182.15 g/mol
InChI Key: RDQMOHIQAIRPQX-UHFFFAOYSA-N
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Description

3-Acetyl-4-fluorobenzoic acid is an organic compound with the molecular formula C9H7FO3 It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a fluorine atom, and an acetyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-4-fluorobenzoic acid typically involves the acylation of 4-fluorobenzoic acid. One common method is the Friedel-Crafts acylation, where 4-fluorobenzoic acid reacts with acetyl chloride in the presence of an acylation catalyst such as aluminum chloride. The reaction is carried out at a temperature range of 0°C to 100°C .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-4-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: 4-fluorobenzoic acid.

    Reduction: 3-(1-hydroxyethyl)-4-fluorobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-Acetyl-4-fluorobenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Acetyl-4-fluorobenzoic acid is unique due to the presence of both the fluorine atom and the acetyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the acetyl group provides a site for further chemical modifications.

Properties

IUPAC Name

3-acetyl-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c1-5(11)7-4-6(9(12)13)2-3-8(7)10/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQMOHIQAIRPQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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